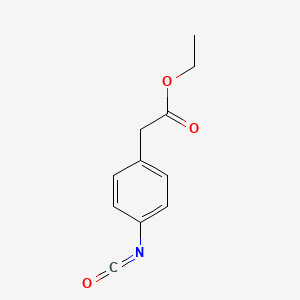

Ethyl (4-isocyanatophenyl)acetate

Description

Significance of Aryl Isocyanates as Versatile Synthetic Intermediates

Aryl isocyanates are a class of organic compounds characterized by the isocyanate functional group (–N=C=O) attached to an aromatic ring. wikipedia.org This functional group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. wikipedia.orgwikibooks.org This reactivity is the cornerstone of their utility in organic synthesis.

Their reactions with alcohols to form carbamates (urethanes), with amines to yield ureas, and with water to produce amines and carbon dioxide are fundamental transformations in the synthesis of a vast array of molecules. wikipedia.orgwikibooks.org For instance, the reaction with diols or polyols is the basis for the production of polyurethanes, a ubiquitous class of polymers. wikipedia.org The reactivity of aryl isocyanates has been harnessed in the development of pharmaceuticals, agrochemicals, and advanced materials. rsc.org Furthermore, they are key participants in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. rsc.org

Role of Acetate (B1210297) Esters in Chemical Derivatization and Molecular Scaffolds

Acetate esters, which contain the CH₃COO– functional group, are prevalent in both nature and synthetic chemistry. Their importance stems from their utility as both protecting groups and versatile handles for further chemical modification. caltech.eduorganic-chemistry.org The ester group itself is relatively stable but can be readily cleaved or transformed under specific conditions, such as hydrolysis to a carboxylic acid or reduction to an alcohol. libretexts.org

In the context of complex molecule synthesis, the acetate ester moiety can be introduced to temporarily mask a reactive alcohol, allowing other parts of the molecule to be modified selectively. caltech.edu Subsequently, the ester can be removed to reveal the original alcohol for further reaction. Moreover, the ester group can serve as a precursor to other functional groups, expanding its synthetic utility. libretexts.org For example, the ethyl acetate unit is used in a variety of industrial applications, including as a solvent in paints, coatings, and adhesives. altiras.com

Overview of Ethyl (4-isocyanatophenyl)acetate within Contemporary Isocyanate Chemistry Research

While not as widely studied as some commodity diisocyanates, this compound is recognized as a valuable building block in specialized areas of organic synthesis. bldpharm.com Its structure is particularly suited for the synthesis of molecules where a phenylacetate (B1230308) moiety is desired to be linked to another molecule via a urethane (B1682113) or urea (B33335) linkage. This is relevant in the design of compounds for biological applications where the phenylacetic acid scaffold is a known pharmacophore.

Academic Relevance and Scope of Research on this Chemical Compound

The academic relevance of this compound lies in its potential as a tool for creating novel molecular architectures. Research involving this compound often focuses on its application in the synthesis of new materials, polymers, and biologically active molecules. For instance, it can be used to introduce a phenylacetate group onto a polymer backbone, potentially modifying the physical or biological properties of the material.

In medicinal chemistry, the compound can be used to synthesize derivatives of known drugs or to create new chemical entities for screening. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of other chemical transformations. The isocyanate group allows for the straightforward coupling to amines and alcohols, which are common functional groups in drug molecules and biological systems.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 827629-60-7 scbt.com |

| Molecular Formula | C₁₁H₁₁NO₃ scbt.comkeyorganics.net |

| Molecular Weight | 205.22 g/mol scbt.com |

| SMILES | CCOC(=O)CC1=CC=C(C=C1)N=C=O uni.lu |

| InChI Key | WJCNECDZVRTPNU-UHFFFAOYSA-N uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-isocyanatophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)7-9-3-5-10(6-4-9)12-8-13/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCNECDZVRTPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649175 | |

| Record name | Ethyl (4-isocyanatophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827629-60-7 | |

| Record name | Ethyl (4-isocyanatophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Isocyanatophenyl Acetate and Its Analogues

Precursor Synthesis Strategies for 4-Aminophenylacetic Acid Derivatives

Synthesis of 4-Aminophenylacetic Acid and its Ethyl Ester

The journey to Ethyl (4-isocyanatophenyl)acetate begins with the synthesis of its foundational amine precursor. The common industrial route involves the nitration of phenylacetic acid to yield 4-nitrophenylacetic acid, which is then reduced to form 4-aminophenylacetic acid. scribd.comchemicalbook.comorgsyn.org

One established method for the reduction of 4-nitrophenylacetic acid involves the use of iron powder in an acidic medium, such as acetic acid. The reaction mixture is heated, and after a period of reflux, a neutralization and filtration sequence yields 4-aminophenylacetic acid with high purity and a yield reported to be around 95%. scribd.com An alternative industrial approach begins with benzyl (B1604629) cyanide, which undergoes nitration to produce 4-nitrophenylacetonitrile. This intermediate is then hydrolyzed with a strong acid like sulfuric acid to give 4-nitrophenylacetic acid. orgsyn.org The subsequent reduction of the nitro group is then carried out, for example, through catalytic hydrogenation using catalysts like skeletal nickel under pressure.

Once 4-aminophenylacetic acid is obtained, it can be esterified to produce Ethyl (4-aminophenyl)acetate. A more direct route involves the catalytic hydrogenation of Ethyl (4-nitrophenyl)acetate (B1239239). This reaction is typically performed using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. rsc.org The reaction proceeds in a suitable solvent, such as methanol (B129727), and after filtration of the catalyst and removal of the solvent, provides the desired ethyl ester in high yield. rsc.org

| Product | Starting Material | Key Reagents & Conditions | Yield | Reference |

| 4-Aminophenylacetic Acid | 4-Nitrophenylacetic Acid | Iron powder, Acetic Acid, Heat/Reflux | ~95% | scribd.com |

| 4-Aminophenylacetic Acid | 4-Nitrophenylacetic Acid | Skeletal Nickel, H₂, Pressure | - | |

| Ethyl (4-aminophenyl)acetate | Ethyl (4-nitrophenyl)acetate | 10% Pd/C, H₂, Methanol | 96-100% | rsc.org |

| Ethyl (4-aminophenyl)acetate | 4-Aminocyclohexil Acetic Acid | Ethanolic HCl, Reflux | - |

Approaches to Structurally Related Aryl Amines for Isocyanate Generation

The synthesis of analogues of this compound requires access to a diverse range of structurally related aryl amines. Modern synthetic chemistry offers a variety of powerful methods to produce functionalized anilines. uantwerpen.be

A predominant strategy is the reduction of substituted nitroarenes. This transformation is highly reliable and can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium, platinum, or nickel, or chemoenzymatic reduction using nitroreductase enzymes, which offers high chemoselectivity under mild, aqueous conditions. nih.govresearchgate.net

Transition metal-catalyzed cross-coupling reactions have also emerged as a powerful tool for aryl amine synthesis. rsc.org These methods allow for the formation of C-N bonds by coupling aryl halides or triflates with ammonia (B1221849) or amine equivalents. Furthermore, the direct C-H amination of arenes represents a highly atom-economical approach, though controlling regioselectivity can be a challenge. researchgate.netacs.org Other innovative methods include the reaction of nitriles with primary amines activated by a strong base to form N-substituted aryl amidines, which can be further transformed. uoregon.edunih.gov These varied strategies provide a robust toolbox for creating a wide array of aryl amine precursors necessary for generating diverse isocyanates.

Isocyanate Functional Group Introduction Routes

The conversion of the primary amino group of Ethyl (4-aminophenyl)acetate into the highly reactive isocyanate functionality is the critical final step in the synthesis. Phosgenation remains the most common industrial method for this transformation.

Optimization of Reaction Conditions in this compound Synthesis

Catalyst Selection and Mechanism in Isocyanate Synthesis Pathways

The transformation of precursors like Ethyl (4-aminophenyl)acetate or Ethyl (4-nitrophenyl)acetate into the target isocyanate involves distinct catalytic systems and mechanisms depending on the chosen synthetic route. While specific catalytic data for the synthesis of this compound is not extensively detailed in publicly available literature, the principles of catalyst selection and mechanism can be thoroughly understood by examining analogous transformations of structurally similar aromatic compounds.

Phosgenation and Use of Phosgene (B1210022) Equivalents

The most traditional and direct route to this compound is the reaction of its corresponding amine, Ethyl (4-aminophenyl)acetate, with phosgene (COCl₂) or a safer phosgene equivalent such as triphosgene (B27547) (bis(trichloromethyl)carbonate).

Due to the presence of the ester group in the substrate, which could potentially be hydrolyzed by the HCl byproduct, the reaction conditions must be carefully controlled. The reaction is typically run in an inert aprotic solvent like toluene (B28343) or xylene. While this reaction can sometimes proceed without a catalyst, the decomposition of the carbamoyl (B1232498) chloride can be facilitated.

Catalyst Selection: For the synthesis of isocyanates from amines using phosgene or its equivalents, catalysts are not always mandatory but can be employed to improve reaction rates and conditions. In some industrial processes, tertiary amines or other bases may be used to scavenge the generated HCl, although this can also promote side reactions. More relevant to laboratory and specialized synthesis is the use of phosgene surrogates where catalysts can play a more defined role. For instance, in syntheses using triphosgene, a catalytic amount of a tertiary amine like triethylamine (B128534) can be used to initiate the decomposition of triphosgene into phosgene in situ.

Curtius Rearrangement

The Curtius rearrangement is a powerful, phosgene-free method for converting a carboxylic acid into an isocyanate with one less carbon atom. For an analogue of the target compound, this would involve a derivative of 4-carboxyphenylacetic acid. The key step is the thermal or photochemically induced decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. wikipedia.orgthermofisher.comorganic-chemistry.org

Mechanism: The thermal Curtius rearrangement is widely accepted to be a concerted process, where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen (N₂). wikipedia.orgnih.gov This concerted mechanism ensures the retention of the stereochemistry of the migrating group. The reaction avoids the formation of a free nitrene intermediate, which could lead to undesired side products. wikipedia.org The resulting isocyanate can be isolated or trapped in situ with a nucleophile.

R-C(=O)N₃ → R-N=C=O + N₂

Catalyst Selection: While the rearrangement can be initiated purely by heat, the required temperatures can be high. Research has demonstrated that both Brønsted and Lewis acids can catalyze the reaction, significantly lowering the decomposition temperature and improving the yield of the isocyanate. wikipedia.orgwikiwand.com The catalyst functions by coordinating to the carbonyl oxygen of the acyl azide, which weakens the N-N bond and facilitates the rearrangement. For substrates sensitive to high temperatures, this catalytic approach is invaluable.

| Precursor Type | Catalyst/Reagent | Conditions | Key Finding/Mechanism | Reference |

|---|---|---|---|---|

| Aromatic Acyl Azide | Boron Trifluoride (BF₃) or Boron Trichloride (BCl₃) | Lower temperature (by ~100 °C) | Lewis acid catalysis via coordination to the acyl oxygen, weakening the N-N bond and facilitating rearrangement. | wikipedia.orgwikiwand.com |

| Aliphatic Carboxylic Acids | Zinc(II) Triflate (Zn(OTf)₂) / TBAB | 40 °C | Catalyzes the spontaneous rearrangement of the in situ formed acyl azide and subsequent trapping of the isocyanate. | nih.gov |

| General Carboxylic Acids | Diphenylphosphoryl azide (DPPA) / Triethylamine | Room temp to reflux | Acts as a one-pot reagent to convert a carboxylic acid directly to the acyl azide, which then rearranges. The base facilitates the initial activation of the acid. | nih.gov |

Non-Phosgene Routes: Reductive Carbonylation and Carbamate (B1207046) Decomposition

Environmentally benign non-phosgene routes are of significant interest and generally involve two main strategies starting from either a nitro-analogue or an amine-analogue. acs.org

Reductive Carbonylation of Nitro Compounds: This method synthesizes isocyanates by reacting a nitroaromatic compound, such as Ethyl (4-nitrophenyl)acetate, with carbon monoxide (CO). The reaction requires a catalyst to promote the reduction of the nitro group and the subsequent carbonylation.

Mechanism: The catalytic cycle for palladium-catalyzed reductive carbonylation is complex. A simplified view involves the oxidative addition of the nitro compound to a low-valent palladium center, followed by a series of deoxygenation and carbon monoxide insertion steps to form a nitrene or related intermediate, which ultimately yields the isocyanate. acs.org To avoid the high reactivity and potential oligomerization of the isocyanate product under the reaction conditions, the synthesis is often performed in an alcohol solvent (e.g., methanol, ethanol). In this case, the isocyanate is trapped in situ to form a stable carbamate, which can then be isolated and thermally decomposed in a separate step to yield the pure isocyanate. acs.org

Catalyst Selection: Transition metal complexes are essential for this transformation. Palladium-based catalysts, particularly with nitrogen-containing ligands like 1,10-phenanthroline, have proven to be highly effective. acs.org Heterogenized versions of these catalysts have been developed to facilitate catalyst recovery and reuse. acs.org

Thermal Decomposition of Carbamates: This is often the second step in a two-step non-phosgene process. A carbamate precursor, such as Ethyl (4-((ethoxycarbonyl)amino)phenyl)acetate, is heated, often under vacuum and in the presence of a catalyst, to yield the isocyanate and an alcohol.

R-NH-C(=O)OR' → R-N=C=O + R'-OH

Mechanism: The catalytic decomposition can proceed via several mechanisms depending on the catalyst. With metal oxide catalysts, the mechanism may involve the coordination of the carbamate's carbonyl oxygen to a Lewis acidic metal center on the catalyst surface. This coordination polarizes the carbonyl group, facilitating the elimination of the alcohol and formation of the isocyanate.

Catalyst Selection: A wide range of catalysts have been investigated to improve the efficiency and lower the temperature of carbamate thermolysis. These include metal oxides (e.g., ZnO, Fe₂O₃), mixed metal oxides, and various metal salts. ionike.com For instance, nickel-promoted magnetic iron oxide has been shown to be an effective and easily recoverable catalyst for the synthesis of carbamate precursors. ionike.com

| Route | Precursor | Catalyst System | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Reductive Carbonylation | Nitrobenzene | Heterogeneous Pd@phen-POP | Methanol, CO gas | Methyl Phenyl Carbamate | acs.org |

| Carbamate Synthesis (from Amine) | Various Amines | Nickel-promoted magnetic iron oxide | Varies | N-substituted Carbamates | ionike.com |

| Carbamate Synthesis (from Urea) | N,N′-diphenyl urea (B33335) & DMC | Lead compounds (PbO, PbCO₃) | Under pressure | Methyl Phenyl Carbamate | researchgate.net |

Chemical Reactivity and Derivatization of Ethyl 4 Isocyanatophenyl Acetate

Reactions Involving the Isocyanate Functional Group

The isocyanate group (-N=C=O) is highly electrophilic, rendering it susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone of its utility in chemical synthesis. wikipedia.orgvaia.com

Nucleophilic Addition Reactions with Alcohols and Phenols: Urethane (B1682113) Formation

The reaction between an isocyanate and an alcohol or a phenol (B47542) results in the formation of a urethane linkage. wikipedia.orgvaia.com This reaction is a nucleophilic addition where the oxygen atom of the hydroxyl group attacks the electrophilic carbon atom of the isocyanate. vaia.comgauthmath.com This process is fundamental to the production of polyurethanes when diisocyanates react with polyols. wikipedia.orgkuleuven.be

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon, leading to a tetrahedral intermediate. vaia.com Subsequent proton transfer results in the stable urethane product. gauthmath.com The rate of this reaction can be influenced by the nature of the alcohol, with primary alcohols being more reactive than secondary alcohols. kuleuven.be Furthermore, the reaction can be catalyzed by the alcohol itself, especially at higher concentrations, or by other catalysts. kuleuven.benih.gov

Table 1: Reaction of Ethyl (4-isocyanatophenyl)acetate with Alcohols and Phenols

| Reactant | Product | Reaction Type |

| Alcohol (R-OH) | Ethyl (4-((alkoxycarbonyl)amino)phenyl)acetate | Nucleophilic Addition |

| Phenol (Ar-OH) | Ethyl (4-(((phenoxycarbonyl)amino)phenyl)acetate | Nucleophilic Addition |

Reactions with Primary and Secondary Amines: Urea (B33335) Formation

Isocyanates readily react with primary and secondary amines to yield substituted ureas. wikipedia.orgacs.org This reaction is typically very fast, often faster than the corresponding reaction with alcohols. umn.edu The reaction proceeds through a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the isocyanate carbon.

The reaction of this compound with a primary or secondary amine will form a disubstituted or trisubstituted urea, respectively. These reactions are crucial in the synthesis of various compounds, including pharmaceuticals and agrochemicals, as well as in the formation of polyurea polymers when diisocyanates and diamines are used. wikipedia.orgasianpubs.org

Table 2: Reaction of this compound with Amines

| Reactant | Product | Reaction Type |

| Primary Amine (R-NH₂) | Ethyl (4-((3-alkylureido)carbonyl)phenyl)acetate | Nucleophilic Addition |

| Secondary Amine (R₂-NH) | Ethyl (4-((3,3-dialkylureido)carbonyl)phenyl)acetate | Nucleophilic Addition |

Hydrolysis Reactions with Water: Carbamic Acid Intermediates and Urea Formation

The reaction of isocyanates with water proceeds through a nucleophilic addition to form an unstable carbamic acid intermediate. wikipedia.orgstackexchange.comwikipedia.org This intermediate readily decomposes, losing carbon dioxide to form a primary amine. wikipedia.orgstackexchange.com The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea. wikipedia.orgresearchgate.net This reaction is particularly important in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.orgdoxuchem.com The hydrolysis can be base-catalyzed, proceeding through an elimination-addition mechanism. rsc.org

Cycloaddition Reactions (e.g., [2+2] and [2+3] Cycloadditions)

Isocyanates can participate in cycloaddition reactions, expanding their synthetic utility beyond simple nucleophilic additions. In [2+2] cycloaddition reactions, an isocyanate can react with an alkene to form a β-lactam (2-azetidinone). researchtrends.net The reactivity of the isocyanate in these reactions can be enhanced by the presence of electron-withdrawing groups. researchtrends.netrsc.org Mechanistically, these reactions can proceed through either a concerted pathway or a stepwise pathway involving a diradical intermediate, depending on the electronic nature of the alkene. researchtrends.net Another example is the nickel-catalyzed [2+2+2] cycloaddition of two isocyanate molecules with an allene (B1206475) to produce dihydropyrimidine-2,4-diones. acs.org

[2+3] cycloaddition reactions involving isocyanates are also known. For instance, the catalytic cycloaddition of cyclopropanes with isocyanates can yield γ-butyrolactams. acs.org These reactions demonstrate the versatility of isocyanates in constructing various heterocyclic ring systems.

Isocyanurate Trimerization and Oligomerization Pathways

Under specific conditions, particularly in the presence of certain catalysts, isocyanates can undergo self-addition reactions to form cyclic trimers known as isocyanurates (1,3,5-triazine-2,4,6-triones). nih.govrsc.org This trimerization is a key reaction in the production of polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and flame retardancy compared to standard polyurethanes. nih.gov Aromatic isocyanates, in particular, are prone to dimerization and trimerization. nih.gov The trimerization process can also lead to the formation of higher oligomers. researchgate.netrsc.org

Catalytic Systems for Isocyanurate Formation

A wide variety of catalysts have been developed to promote the trimerization of isocyanates. These can be broadly categorized as Lewis basic catalysts and metal-containing catalysts. tue.nl Common catalysts include:

Amines and Phosphines : Tertiary amines and phosphines are effective catalysts for isocyanate trimerization. rsc.orgresearchgate.net

Metal Carboxylates : Salts of carboxylic acids, such as potassium acetate (B1210297) and potassium octoate, are widely used in industrial applications. nih.govumicore.comgoogle.com Acetate-based catalysts are often considered precatalysts, forming more active species during the reaction. nih.govacs.orgresearchgate.net

Organometallic Compounds : Complexes of various metals, including aluminum, have been shown to be highly active and selective catalysts for isocyanurate formation under mild conditions. rsc.orgresearchgate.net

Other Systems : N-heterocyclic carbenes, inorganic salts, and phosphides have also been employed as catalysts for this transformation. rsc.orgresearchgate.net

The choice of catalyst can significantly influence the reaction rate and the selectivity towards the desired isocyanurate product over other potential side products. researchgate.net

Stoichiometric Control of Product Distribution in Isocyanurate Syntheses

The isocyanate group of this compound can undergo a cyclotrimerization reaction to form a highly stable 1,3,5-triazine-2,4,6-trione ring, known as an isocyanurate. This reaction is a key process in the formation of polyisocyanurate (PIR) foams, which are valued for their thermal stability and flame retardancy. acs.orgnih.gov The distribution of products, namely the desired isocyanurate trimer versus linear polyurethanes or other side products, can be carefully controlled by several factors.

The formation of isocyanurates is a catalytic process, and the choice of catalyst is a primary means of controlling the reaction. nih.gov A variety of catalysts are effective for the cyclotrimerization of aromatic isocyanates, including carboxylate salts (such as potassium acetate), metal-based catalysts, and certain fluoride (B91410) salts. acs.orgnih.govgoogleapis.com Studies have shown that carboxylates often act as precatalysts, reacting with the isocyanate to form a more nucleophilic species that is the true catalyst for the trimerization. acs.orgnih.gov

Stoichiometry plays a crucial role in directing the reaction towards isocyanurate formation. An excess of the isocyanate monomer favors the cyclotrimerization pathway. researchgate.net In the presence of a nucleophile like an alcohol, the isocyanate can form a urethane. This urethane can then react with another isocyanate to form an allophanate, which has been identified as an intermediate in one of the pathways to isocyanurate formation. rsc.org By controlling the initial molar ratio of isocyanate to any co-reactants (like polyols in polyurethane synthesis), the formation of isocyanurates can be promoted. nih.gov For instance, a higher isocyanate-to-hydroxyl group ratio will favor the formation of isocyanurate cross-links within a polyurethane matrix. utwente.nl

The reaction temperature is another critical parameter. Higher temperatures can influence the rates of competing reactions, such as the formation of allophanates, which are known to be reversible at elevated temperatures. researchgate.net Therefore, a careful selection of catalyst, reactant stoichiometry, and temperature is essential to achieve a high yield of the desired isocyanurate derivative of this compound.

| Factor | Effect on Isocyanurate Synthesis | Example Catalyst/Condition |

| Catalyst | Initiates and accelerates the cyclotrimerization. The type of catalyst can influence selectivity. | Potassium acetate, Cesium fluoride, Metal complexes acs.orggoogleapis.com |

| Stoichiometry | An excess of isocyanate relative to other nucleophiles (e.g., alcohols) promotes trimerization. | High NCO:OH molar ratio utwente.nl |

| Temperature | Affects reaction rates and the stability of intermediates like allophanates. | Typically elevated temperatures, but catalyst dependent researchgate.net |

Reactions Involving the Ethyl Acetate Ester Moiety

The ethyl acetate portion of this compound can undergo typical ester transformations. However, the presence of the highly reactive isocyanate group necessitates careful selection of reaction conditions to achieve chemoselectivity.

Selective Hydrolysis of the Ester Group to Carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid presents a significant chemoselectivity challenge. The isocyanate group is highly susceptible to hydrolysis, reacting with water to form an unstable carbamic acid, which subsequently decomposes to an amine and carbon dioxide. wikipedia.orgresearchgate.net This newly formed amine is nucleophilic and can rapidly react with another molecule of the isocyanate to produce a urea derivative, leading to unwanted side products and polymerization. wikipedia.org

To achieve selective hydrolysis of the ester, the reaction must be conducted under strictly anhydrous conditions, where the isocyanate group is either protected or the reaction conditions are tailored to favor ester cleavage without providing a proton source for the isocyanate to react. Acid-catalyzed hydrolysis, in theory, could be performed in an anhydrous acidic medium, followed by a carefully controlled workup to isolate the carboxylic acid without introducing water. researchgate.net However, finding conditions that are effective for ester hydrolysis while being completely inert to the isocyanate group is a significant synthetic challenge.

Transesterification Reactions with Various Alcohols

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a more feasible selective transformation for this compound. This reaction is typically catalyzed by either acids or bases. For selective transesterification in the presence of an isocyanate, a non-nucleophilic acid catalyst or a catalyst that does not promote isocyanate polymerization would be required. The reaction must be carried out in an anhydrous alcohol to prevent the unwanted reaction of the isocyanate with water. researchgate.net

The choice of alcohol can lead to a variety of new esters, thereby modifying the properties of the resulting molecule. For example, using a polyol in the transesterification reaction could lead to the formation of polyester (B1180765) chains, while the isocyanate group remains available for subsequent polymerization or derivatization.

Ester Reduction to Alcohol Functionality

The reduction of the ethyl ester group to a primary alcohol (2-(4-isocyanatophenyl)ethanol) requires a chemoselective reducing agent that will not react with the isocyanate group. Many common reducing agents, such as lithium aluminum hydride, will readily attack both the ester and the isocyanate.

However, certain reducing agents are known for their chemoselectivity. For instance, sodium borohydride (B1222165) is generally less reactive towards esters but can be used under specific conditions. rsc.org Lithium borohydride is known to selectively reduce esters in the presence of other functional groups like amides and carboxylic acids. acs.org A more modern and highly selective method would be the use of catalytic hydrosilylation. Certain catalysts have been developed that show high selectivity for the reduction of esters to alcohols, even in the presence of more electrophilic functional groups. rsc.org The successful selective reduction of the ester in this compound would yield a valuable hydroxy-functionalized isocyanate monomer.

Studies on Orthogonal and Chemo-selective Transformations

The presence of two distinct reactive functional groups in this compound allows for orthogonal and chemo-selective transformations, where one group can be reacted while the other remains intact.

Differential Reactivity of Isocyanate and Ester Groups

The isocyanate group is significantly more electrophilic and thus more reactive towards nucleophiles than the ethyl ester group. wikipedia.org Isocyanates readily react with a wide range of nucleophiles, including alcohols, amines, and water, often at room temperature and without the need for a catalyst. noaa.govresearchgate.net In contrast, the reaction of the ester group with the same nucleophiles (e.g., hydrolysis or aminolysis) typically requires more forcing conditions, such as heating or the presence of a strong acid or base catalyst. researchgate.net

This difference in reactivity is the basis for the chemo-selective derivatization of this compound. For example, reaction with an alcohol under mild, neutral conditions will lead to the formation of a urethane by reaction at the isocyanate group, leaving the ester group untouched. Similarly, reaction with an amine will selectively form a urea.

Conversely, to react the ester group while preserving the isocyanate, the isocyanate may need to be temporarily protected. Alternatively, specific reaction conditions that activate the ester without affecting the isocyanate must be employed. An example is the use of a highly selective reducing agent for the ester-to-alcohol transformation, as discussed previously. The ability to selectively address either the isocyanate or the ester functionality makes this compound a highly valuable and versatile synthon in organic and polymer chemistry.

Development of Selective Reaction Conditions

The reactivity of the isocyanate group in this compound is significantly influenced by the electron-withdrawing nature of the ester group at the para-position. This substitution enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. rsc.org The development of selective reaction conditions hinges on the careful choice of nucleophile, catalyst, solvent, and temperature to control the outcome of the reaction, favoring the desired product while minimizing side reactions such as self-polymerization (trimerization) or reaction with trace amounts of water.

The reaction of isocyanates with nucleophiles such as alcohols, amines, and water leads to the formation of urethanes (carbamates), ureas, and amines (after decarboxylation of the intermediate carbamic acid), respectively. wikipedia.org The selectivity of these reactions can be finely tuned through catalysis. Organometallic compounds, tertiary amines, and acids have been extensively studied as catalysts for isocyanate reactions.

For instance, in the reaction of isocyanates with compounds containing multiple hydroxyl groups of different reactivity (e.g., a phenolic OH and an aliphatic OH), the choice of catalyst can dictate which group reacts preferentially. With an organotin catalyst like dibutyltin (B87310) dilaurate (DBTDL), the reaction with the aliphatic hydroxyl group is favored. In contrast, tertiary amine catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or even the absence of a catalyst can lead to preferential reaction at the more acidic phenolic hydroxyl group. researchgate.net Strong acid catalysts, on the other hand, can promote the reaction of both hydroxyl groups with the isocyanate. researchgate.net

The following table summarizes the influence of different catalysts on the reaction of isocyanates with nucleophiles, which is applicable to this compound.

Table 1: Influence of Catalysts on Isocyanate Reactions

| Catalyst Type | Catalyst Example | Effect on Reactivity | Selectivity Notes |

| Organotin Compounds | Dibutyltin Dilaurate (DBTDL) | High catalytic activity for the isocyanate-alcohol reaction. | Favors reaction with aliphatic alcohols over phenolic alcohols. researchgate.net |

| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Moderate catalytic activity. | Can favor reaction with more acidic nucleophiles like phenols. researchgate.net |

| Acid Catalysts | Dinonylnaphthalenedisulfonic acid (DNNDSA) | Can catalyze reactions with both aliphatic and phenolic alcohols. | May lead to less selectivity in the presence of multiple reactive sites. researchgate.net |

| Transition Metal Catalysts | Cobalt-based complexes | Can catalyze asymmetric reductive coupling with alkyl halides. | Enables the synthesis of sterically bulky chiral amides. acs.org |

| Transition Metal Catalysts | Palladium-based complexes | Used in carbonylation and cyclization reactions. | Can facilitate intramolecular nucleophilic addition after in situ isocyanate formation. rsc.org |

Recent advancements have also explored the use of more sophisticated catalytic systems to achieve high selectivity. For example, cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been developed for the synthesis of sterically hindered chiral amides with high enantioselectivity. acs.org This demonstrates the potential for developing highly selective transformations involving the isocyanate group of molecules like this compound.

Intramolecular Cyclization and Rearrangement Studies of Related Isocyanatophenyl Acetates

The presence of both an isocyanate group and an ester group on the same aromatic ring in this compound opens up the possibility of intramolecular reactions, leading to the formation of heterocyclic structures. While specific studies on the intramolecular cyclization of this compound are not extensively documented in the literature, the principles can be inferred from studies on related isocyanatophenyl derivatives.

The key to intramolecular cyclization is the presence of a nucleophilic center within the same molecule that can attack the electrophilic isocyanate carbon. In the case of this compound, the ester group itself is not sufficiently nucleophilic to directly attack the isocyanate. However, the methylene (B1212753) group alpha to the ester carbonyl could potentially be deprotonated under basic conditions to form a carbanion, which could then act as an intramolecular nucleophile.

Studies on the cyclization of 2-phenylethyl isocyanates, while lacking the ester group, provide insight into the electrophilic substitution on the phenyl ring. The use of strong acids like polyphosphoric acid or Lewis acids such as aluminum chloride can promote the cyclization of the isocyanate onto the aromatic ring to form isoquinolones. rsc.org This suggests that under appropriate acidic conditions, the isocyanate group of an isocyanatophenyl acetate could potentially be activated to react with the electron-rich phenyl ring, although the electron-withdrawing nature of the acetate group would make this type of reaction more challenging compared to an unsubstituted phenyl ring.

A more plausible pathway for intramolecular reaction involves the generation of a more potent nucleophile within the molecule. For instance, if the ethyl acetate group were to be hydrolyzed to the corresponding carboxylic acid (p-isocyanatophenylacetic acid), the resulting carboxylate anion could potentially undergo intramolecular cyclization. However, the conditions required for ester hydrolysis might also lead to the reaction of the isocyanate group with water.

A relevant example is the use of esters of p-hydroxybenzoic acid as blocking agents for isocyanates. In this case, the phenolic hydroxyl group reacts with the isocyanate to form a urethane. The ester group is present to deactivate the carboxylic acid function. google.com This highlights the greater reactivity of a phenolic hydroxyl group compared to an ester in the context of intramolecular reactions with isocyanates.

Rearrangement reactions of isocyanates, such as the Curtius, Hofmann, Lossen, and Schmidt rearrangements, typically involve the formation of an isocyanate intermediate from other functional groups. wikipedia.org While these are not rearrangements of the isocyanatophenyl acetate molecule itself, they are fundamental reactions for the synthesis of isocyanates.

The following table outlines potential intramolecular reaction pathways for isocyanatophenyl acetates based on the reactivity of related systems.

Table 2: Potential Intramolecular Reactions of Isocyanatophenyl Acetates

| Reaction Type | Proposed Reactant | Conditions | Potential Product |

| Intramolecular Cyclization | Ethyl (2-isocyanatophenyl)acetate | Strong Base | Benzoxazinone derivative |

| Intramolecular Cyclization | 2-Isocyanatophenethyl alcohol | Acid or Base | Dihydro-1,4-benzoxazepinone |

| Friedel-Crafts Type Cyclization | This compound | Strong Acid (e.g., PPA, AlCl₃) | Isoquinolone derivative (less likely due to deactivating group) rsc.org |

Advanced Applications in Organic Synthesis and Polymer Chemistry

Ethyl (4-Isocyanatophenyl)acetate as a Key Building Block in Complex Molecule Synthesis

The reactivity of the isocyanate group is central to the utility of this compound as a synthetic intermediate. This functional group readily participates in addition reactions with nucleophiles, providing a reliable method for forging new carbon-nitrogen bonds.

The isocyanate group (-N=C=O) is exceptionally electrophilic and reacts efficiently with primary and secondary amines to form substituted ureas, and with alcohols to yield urethanes. researchgate.netorgsyn.org This reaction is a cornerstone of its application in organic synthesis. organic-chemistry.orgresearchgate.net The use of this compound in these reactions allows for the direct incorporation of a phenylacetate (B1230308) group into the final product. This appended group can be retained to influence the molecule's physical properties or serve as a handle for further chemical modification. The synthesis of unsymmetrical ureas is a common application for isocyanate intermediates. nih.gov

Table 1: General Reactions for Urea (B33335) and Urethane (B1682113) Synthesis

| Reactant | Product Type | General Structure |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Substituted Urea | EtOOC-CH₂-Ph-NH-C(O)-NR₂ |

| Alcohol (ROH) | Urethane (Carbamate) | EtOOC-CH₂-Ph-NH-C(O)-OR |

Isocyanates are valuable precursors in the synthesis of heterocyclic compounds. researchgate.net While direct pathways involving this compound are specific, the general principle involves the formation of a urea or urethane intermediate, which then undergoes an intramolecular cyclization. For instance, the reaction of an isocyanate with a molecule containing an appropriately positioned amine and another reactive group can lead to the formation of cyclic structures like pyrimidines. The reaction may proceed through a urea intermediate which then cyclizes by the addition of an amine function onto another group, such as a nitrile. researchgate.net The ethyl acetate (B1210297) portion of the molecule can also be envisioned to participate in cyclization reactions under specific conditions, making it a versatile tool for constructing complex ring systems. rsc.orgnih.gov

This compound is not merely a reagent but a precursor for creating more complex, multifunctional intermediates. After the isocyanate group has been selectively reacted, the ethyl acetate group remains available for subsequent transformations. For example, the ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into an acid chloride, amide, or other functional group, enabling a stepwise and controlled construction of a target molecule with a precisely defined chemical structure. This sequential reactivity is crucial for the synthesis of advanced materials and pharmaceutically relevant compounds.

Applications in Polymer and Material Science Research

In polymer chemistry, isocyanates are fundamental for the production of polyurethanes and polyureas. tandfonline.comacs.org While difunctional or polyfunctional isocyanates are required for polymerization, monofunctional isocyanates like this compound play critical roles in controlling polymer structure and introducing specific functionalities.

Polyurethanes and polyureas are typically synthesized through the step-growth polymerization of diisocyanates with diols or diamines, respectively. mdpi.comdoxuchem.com In these systems, a monofunctional isocyanate serves as a chain terminator or end-capping agent. google.com By adding a controlled amount of this compound to the reaction mixture, the growth of polymer chains can be halted, which is a key strategy for controlling the average molecular weight and the viscosity of the resulting polymer. ijert.org

While not a chain extender in the traditional sense, the pendant ethyl acetate group it introduces can be chemically modified post-polymerization to create sites for crosslinking. For example, hydrolysis of the ester to a carboxylic acid could then be reacted with a polyol or polyamine to form crosslinks between polymer chains, enhancing the material's mechanical strength and thermal stability.

The incorporation of this compound into a polymer backbone results in a material with pendant phenylacetate groups. google.com These functional groups are valuable for creating novel polymeric architectures through post-polymerization modification. This approach allows for the synthesis of a base polymer which can then be tailored for various applications.

Table 2: Potential Post-Polymerization Modifications and Their Effects

| Modification Reaction | Resulting Functional Group | Potential Application/Property Change |

|---|---|---|

| Hydrolysis | Carboxylic Acid | Increased hydrophilicity, pH-responsive behavior, site for grafting |

| Transesterification | Different Ester | Altered solubility, modified thermal properties |

| Amidation | Amide | Introduction of new functional groups, sites for hydrogen bonding |

This ability to create functional polymers opens pathways for developing materials for specialized applications, such as drug delivery systems, functional coatings, and advanced composites. The pendant groups can act as attachment points for bioactive molecules, dyes, or other chemical agents, leading to materials with highly specific properties. google.com

Role in Modifying Polymer Networks and Surfaces for Enhanced Chemical Properties

This compound is a versatile bifunctional molecule increasingly utilized in advanced polymer chemistry to impart tailored chemical properties to materials. Its structure, featuring a highly reactive isocyanate (-NCO) group and a terminal ethyl acetate group, allows for sophisticated modifications of both the internal structure (networks) and the exterior (surfaces) of polymers. These modifications are pivotal for developing high-performance materials with enhanced stability, resistance, and specific surface functionalities.

Modification of Polymer Networks via Crosslinking

The primary mechanism through which this compound modifies the bulk properties of a polymer is by acting as a crosslinking agent. The electrophilic isocyanate group readily reacts with nucleophilic functional groups present on polymer chains, such as hydroxyl (-OH), amine (-NH), or thiol (-SH) groups, to form stable covalent bonds like urethane, urea, or thiocarbamate linkages, respectively. This process transforms a collection of individual polymer chains into a single, three-dimensional molecular network.

The formation of these crosslinked networks significantly enhances the material's chemical properties:

Improved Chemical and Solvent Resistance: Crosslinking reduces the mobility of polymer chains and the free volume within the material. This physically hinders the penetration of solvent molecules, leading to a marked decrease in swelling and solubility in various organic solvents. Materials transition from being soluble to insoluble, a key attribute for applications in harsh chemical environments.

Enhanced Thermal Stability: The covalent crosslinks introduced are often more thermally stable than the secondary forces (like van der Waals forces) that hold thermoplastic polymers together. This results in materials with higher heat distortion temperatures and improved dimensional stability at elevated temperatures. The formation of isocyanurate rings through the trimerization of isocyanate groups can further increase thermal stability. utwente.nl

Increased Durability and Weather Resistance: Polyurethane networks, formed from the reaction of isocyanates, are known for their durability. researchgate.net The stable network structure is more resistant to degradation from environmental factors such as UV radiation and moisture, extending the service life of the material.

The extent of property enhancement is directly related to the crosslink density, which can be precisely controlled by the concentration of this compound used in the formulation.

| Concentration of this compound (wt%) | Crosslink Density (mol/cm³) | Equilibrium Swelling in Toluene (B28343) (%) | Hardness (Shore D) |

|---|---|---|---|

| 0 | 0 | Dissolves | 45 |

| 2 | Low | 350 | 55 |

| 5 | Medium | 180 | 70 |

| 10 | High | 95 | 82 |

Modification of Polymer Surfaces for Tailored Functionality

Beyond altering bulk properties, this compound is a powerful agent for surface functionalization, a process that modifies the outermost layer of a material to introduce new properties without affecting the bulk. researchgate.netrsc.org This is crucial for applications where surface interactions are paramount, such as in biomedical devices, sensors, and advanced coatings.

The isocyanate group can be reacted with functionalities present on a polymer substrate, effectively "grafting" the molecule onto the surface. This endows the surface with new properties dictated by the exposed phenylacetate group.

Control of Wettability: Surface energy, and thus wettability, can be precisely controlled. Grafting this compound onto a hydrophilic polymer surface introduces aromatic and ester groups, which can increase the surface's hydrophobicity. Conversely, the ester group can be subsequently hydrolyzed to a carboxylic acid, rendering the surface more hydrophilic and providing sites for further chemical conjugation. This tunability is vital for controlling adhesion, biocompatibility, and anti-fouling properties.

Improved Adhesion: The isocyanate group can form strong covalent bonds with a wide variety of substrates, including other polymers, metals, and ceramics that possess active hydrogen atoms on their surfaces. This makes it an excellent adhesion promoter or tie-layer in multi-component systems and composites.

Platform for Secondary Functionalization: The ethyl acetate moiety serves as a latent functional group. Once grafted to a surface, the ester can be hydrolyzed to a carboxylic acid or reacted with amines to form amides, providing a secondary platform for attaching other molecules, such as biomolecules, dyes, or specific chemical sensors.

Research has demonstrated that the modification of polymer brushes with isocyanate-functional monomers allows for facile post-polymerization modification, enabling precise control over surface properties like hydrophobicity. usm.edu

| Polymer Substrate | Surface Treatment | Water Contact Angle (Before) | Water Contact Angle (After) | Resulting Chemical Property |

|---|---|---|---|---|

| Poly(hydroxyethyl methacrylate) | Grafting with this compound | 35° (Hydrophilic) | 78° (More Hydrophobic) | Increased water repellency |

| Aminated Polypropylene | Grafting with this compound | 95° (Hydrophobic) | 92° (Slightly less Hydrophobic) | Improved surface for coating adhesion |

| Cellulose Film | Grafting with this compound | 25° (Very Hydrophilic) | 65° (More Hydrophobic) | Enhanced moisture barrier properties |

| Modified Surface from Row 1 | Ester Hydrolysis to Carboxylic Acid | 78° (More Hydrophobic) | 45° (Hydrophilic) | Reactive surface for bioconjugation |

Mechanistic Investigations and Computational Chemistry of Ethyl 4 Isocyanatophenyl Acetate Reactions

Kinetic Studies of Isocyanate Reactions Involving the Compound

Kinetic studies are fundamental to understanding the rates and controlling factors of the reactions of Ethyl (4-isocyanatophenyl)acetate. While specific kinetic data for this exact compound is not extensively available in public literature, valuable insights can be drawn from studies on analogous aromatic isocyanates, such as phenyl isocyanate. These studies provide a framework for predicting the behavior of this compound in similar chemical environments.

Determination of Reaction Rate Constants and Order

The reaction of isocyanates with alcohols to form urethans is a cornerstone of polyurethane chemistry. The reaction order and rate constants are critical parameters that dictate the polymerization process. Experimental studies on model systems, such as the reaction of phenyl isocyanate with various alcohols, have been conducted to determine these kinetic parameters.

Kinetic parameters for the reaction of phenyl isocyanate (PhNCO), a model for this compound, with different alcohols have been determined using techniques like HPLC in a microreactor system. researchgate.net These studies reveal the influence of the alcohol's structure on the reaction rate.

Interactive Table: Reaction Rate Constants for Phenyl Isocyanate Reactions This table presents kinetic data from model systems relevant to the reactions of this compound.

| Reactants | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Phenyl Isocyanate + 1-Propanol | 25 | 1.2 x 10⁻³ | 35.4 | mdpi.comresearchgate.net |

| Phenyl Isocyanate + 1-Butanol | 25 | 1.1 x 10⁻³ | - | researchgate.net |

| Phenyl Isocyanate + 2-Propanol | 25 | 0.4 x 10⁻³ | 49.0 | researchgate.netnih.gov |

| Phenyl Isocyanate + 2-Butanol | 25 | 0.3 x 10⁻³ | - | researchgate.net |

Note: Data is for the model reactant Phenyl Isocyanate and may be used to approximate the reactivity of this compound.

Elucidation of Catalyst Effects on Reaction Kinetics

Catalysts are pivotal in the synthesis of polyurethanes, as they significantly accelerate the reaction between isocyanates and polyols. mdpi.com The choice of catalyst can also influence the selectivity towards specific reactions, such as urethane (B1682113) formation versus isocyanurate trimerization.

Nitrogen-Containing Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used catalysts. acs.org Computational studies on the reaction of phenyl isocyanate and methanol (B129727) show that the presence of nitrogen-containing catalysts significantly lowers the activation energy of urethane formation. mdpi.com The catalytic mechanism often involves the formation of a complex between the catalyst and the alcohol, which then reacts with the isocyanate. acs.orgmdpi.com

Acid Catalysts: Organic acids have also been shown to be effective catalysts for urethane synthesis. mdpi.com Computational studies on the phenyl isocyanate-butanol reaction in the presence of acids like trifluoromethanesulfonic acid revealed a significant reduction in the activation energy barrier compared to the uncatalyzed reaction. mdpi.com

Acetate-Based Catalysts: Acetate (B1210297) anions, typically from salts like potassium acetate, are effective catalysts, particularly for the trimerization of isocyanates to form isocyanurates. rsc.orgnih.gov The catalytic activity is influenced by the nature of the cation and the solvent. researchgate.net Recent research suggests that the acetate anion acts as a pre-catalyst, leading to the formation of more active deprotonated amide species that drive the catalytic cycle. nih.govresearchgate.net

Proposed Reaction Mechanisms for Synthesis and Transformations

Computational chemistry, particularly density functional theory (DFT), has been instrumental in elucidating the detailed mechanistic pathways of isocyanate reactions. These studies provide insights into the structures of reactants, transition states, and intermediates.

Detailed Mechanistic Pathways for Urethane and Urea (B33335) Formation

Urethane Formation: The reaction of this compound with an alcohol proceeds through a nucleophilic addition mechanism.

Uncatalyzed Mechanism: In the absence of a catalyst, the reaction is thought to occur via a concerted mechanism. A reactant complex forms between the isocyanate and the alcohol. In the transition state, the N=C=O group of the isocyanate bends, activating the carbon atom for nucleophilic attack by the alcohol's oxygen. Simultaneously, the hydroxyl proton is transferred to the nitrogen atom of the isocyanate, forming the urethane linkage. mdpi.com Computational studies on the phenyl isocyanate and methanol system calculated an activation barrier of approximately 120.18 kJ/mol for this process. mdpi.com

Catalyzed Mechanism: With a catalyst like a tertiary amine, the mechanism changes. The catalyst first forms a complex with the alcohol. The isocyanate then enters this complex, and a proton is transferred from the alcohol to the catalyst. This facilitates the nucleophilic attack of the alkoxide on the isocyanate carbon, leading to an intermediate which then protonates to form the urethane and regenerate the catalyst. mdpi.com This pathway has a significantly lower activation energy. mdpi.com

Urea Formation: The reaction of this compound with water or an amine leads to the formation of ureas. The reaction with water initially forms an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. wikipedia.orgmdpi.com The newly formed amine can then react with another isocyanate molecule to form a substituted urea. wikipedia.org The reaction with a primary or secondary amine directly yields a substituted urea. wikipedia.org

Mechanisms of Isocyanurate Trimerization and Oligomerization

Under certain conditions, particularly in the presence of specific catalysts, this compound can undergo cyclotrimerization to form a stable six-membered isocyanurate ring.

The generally accepted mechanism for the anionic trimerization of aromatic isocyanates involves a stepwise nucleophilic addition. nih.gov

A nucleophilic catalyst, such as an acetate anion, attacks the electrophilic carbon of an isocyanate molecule to form an anionic intermediate. nih.gov

This intermediate then attacks a second isocyanate molecule, forming a larger anionic species. nih.gov

This process repeats with a third isocyanate molecule. nih.gov

The resulting intermediate then undergoes an intramolecular cyclization to form the isocyanurate ring and release the catalyst. nih.gov

Computational and spectroscopic studies have revealed that with acetate-based pre-catalysts, the actual catalytic species can be more complex. The reaction of the carboxylate with excess aromatic isocyanate can irreversibly form deprotonated amide species, which are highly nucleophilic and are the true active catalysts in the trimerization cycle. nih.govresearchgate.net These deprotonated amides can also deprotonate any urethane or urea present, which in turn can also catalyze the isocyanurate formation. nih.gov

Investigation of Competing Side Reactions and Undesired Product Formation

Several side reactions can compete with the desired urethane or isocyanurate formation, leading to a more complex polymer structure and affecting the final material properties. researchgate.net

Allophanate and Biuret Formation: The urethane and urea groups formed contain N-H protons that can react with excess isocyanate, particularly at elevated temperatures. The reaction of a urethane with an isocyanate yields an allophanate, while the reaction of a urea with an isocyanate forms a biuret. researchgate.netresearchgate.net These reactions introduce branching points in the polymer network.

Uretdione Formation: Two isocyanate molecules can dimerize to form a four-membered ring structure known as a uretdione. This is often a reversible reaction, and the uretdione can dissociate back to isocyanates or react further. nih.gov The formation of uretdione is considered the kinetic product in some systems, while the isocyanurate is the thermodynamic product. nih.gov

Carbodiimide Formation: At high temperatures, isocyanates can undergo decarboxylation to form carbodiimides, particularly with the use of specific catalysts like phosphine (B1218219) oxides. wikipedia.org

The extent of these side reactions is influenced by factors such as temperature, catalyst choice, and the stoichiometric ratio of reactants. researchgate.net

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the study of this compound and its reactions, computational approaches provide a molecular-level understanding of reactivity, selectivity, and reaction mechanisms. These methods are broadly categorized into quantum mechanics and molecular mechanics, with Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations being particularly prominent.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. nih.govresearchgate.net DFT methods are employed to calculate various parameters that shed light on the reactivity and selectivity of this compound.

The isocyanate group (-N=C=O) is characterized by a carbon atom that is highly electrophilic due to its position between two electronegative atoms, nitrogen and oxygen. nih.gov This inherent electrophilicity makes it susceptible to nucleophilic attack. DFT calculations can quantify the partial charges on the atoms within the isocyanate group, confirming the electrophilic nature of the carbon atom and the nucleophilic character of the nitrogen atom. nih.gov

Studies on similar isocyanates, such as phenyl isocyanate, have utilized DFT to explore reaction mechanisms. For instance, in the formation of urethanes from the reaction of isocyanates with alcohols, DFT calculations have been used to compare different proposed mechanisms, such as a concerted mechanism versus a stepwise mechanism involving a proton transfer. researchgate.net These studies often calculate the energy profiles of the reaction pathways, identifying transition states and intermediates to determine the most favorable mechanism. researchgate.netmdpi.com

Furthermore, DFT can be used to investigate the influence of substituents on the reactivity of the isocyanate group. For this compound, the ethyl acetate group at the para position of the phenyl ring can influence the electronic properties of the isocyanate moiety. DFT calculations can predict how this substituent affects the charge distribution and the energy of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

A detailed theoretical investigation into the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate employed high-level DFT methods to elucidate the reaction mechanism. chemrxiv.org This research showcases the capability of DFT to model complex catalytic cycles, including the identification of pre-intermediate complexes and transition states. chemrxiv.org Such approaches could be applied to understand the catalyzed reactions of this compound.

Table 1: Calculated Thermodynamic and Chemical Activity Descriptors for Isocyanates and Related Compounds using DFT

| Descriptor | Description | Relevance to Reactivity |

| BDE (Bond Dissociation Enthalpy) | The enthalpy change when a bond is broken homolytically. researchgate.net | Indicates the strength of chemical bonds and potential sites for radical attack. |

| PA (Proton Affinity) | The negative of the enthalpy change for the gas-phase reaction of a species with a proton. mdpi.com | A measure of the basicity of a molecule in the gas phase. |

| ETE (Electron Transfer Enthalpy) | The enthalpy change associated with the transfer of an electron. mdpi.com | Relates to the ease of oxidation of a molecule. |

| AIP (Adiabatic Ionization Potential) | The minimum energy required to remove an electron from a molecule in its ground state. nih.gov | A fundamental measure of the molecule's resistance to ionization. |

| PDE (Proton Dissociation Enthalpy) | The enthalpy change for the removal of a proton from a molecule. | Indicates the acidity of a molecule. |

| Global Descriptors of Chemical Activity | ||

| IP (Ionization Potential) | The energy required to remove an electron. nih.gov | Relates to the electron-donating ability of a molecule. |

| EA (Electron Affinity) | The energy released when an electron is added to a molecule. nih.gov | Relates to the electron-accepting ability of a molecule. |

| μ (Chemical Potential) | A measure of the escaping tendency of electrons from a system. nih.gov | Related to the electronegativity of the molecule. |

| η (Molecular Hardness) | A measure of the resistance to change in electron distribution. nih.gov | Hard molecules are less reactive than soft molecules. |

| S (Molecular Softness) | The reciprocal of hardness, indicating the ease of electron cloud deformation. nih.gov | Soft molecules are more reactive than hard molecules. |

| ω (Electrophilicity Index) | A measure of the electrophilic character of a molecule. nih.gov | Higher values indicate a stronger electrophile. |

This table is a generalized representation based on DFT studies of various organic molecules and is not specific to this compound, as direct data is not available.

Molecular Dynamics Simulations of Reaction Pathways and Transition States

While DFT is excellent for studying the electronic details of a reaction at a static level, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a "movie" of the reaction at the atomic level. researchgate.netmdpi.com

For a molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. This is particularly important for understanding how the molecule approaches and interacts with other reactants in solution.

Reactive MD simulations, which incorporate quantum mechanical calculations to describe bond breaking and formation, can be used to trace the entire reaction pathway. chemrxiv.orgchemrxiv.org These simulations can reveal the sequence of events during a reaction, including the formation of intermediates and the passage through transition states. chemrxiv.org For example, in the study of enzyme catalysis, reactive QMD (Quantum-Mechanical Molecular Dynamics) has been used to elucidate complex reaction mechanisms involving proton transfer. chemrxiv.orgchemrxiv.org

A significant challenge in MD simulations of isocyanates is the development of accurate force fields, which are the sets of parameters that describe the potential energy of the system. mdpi.comnsf.gov Recent work has focused on developing and validating force fields for isocyanates to accurately model their physical properties and phase behavior. nsf.govacs.org The Transferable Potentials for Phase Equilibria (TraPPE) force field, for instance, has been shown to perform well in modeling the vapor-liquid equilibrium of various isocyanates. nsf.govacs.org

MD simulations can also be used to study the behavior of this compound in different solvent environments, providing insights into how the solvent influences reaction rates and pathways.

Theoretical Prediction of Chemical Properties Relevant to Reactivity

Computational chemistry offers a suite of tools for the theoretical prediction of chemical properties that are directly relevant to the reactivity of this compound. These properties can be calculated using various quantum chemical methods, including DFT.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful qualitative tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is likely to be located on the electron-rich parts of the molecule, such as the phenyl ring and the ester group, while the LUMO is expected to be centered on the highly electrophilic isocyanate group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. espublisher.com

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the surface of a molecule. For this compound, an ESP map would clearly show the electron-deficient region around the isocyanate carbon, highlighting it as the primary site for nucleophilic attack. Conversely, electron-rich regions, such as the oxygen atoms of the ester and isocyanate groups, would be identified as potential sites for electrophilic attack or hydrogen bonding.

Global and Local Reactivity Descriptors: As mentioned in the DFT section, various descriptors can be calculated to quantify reactivity. mdpi.comnih.gov Global descriptors like chemical hardness, softness, and electrophilicity provide a general measure of a molecule's reactivity. nih.gov Local reactivity descriptors, such as Fukui functions, can be used to predict the most reactive sites within a molecule for both nucleophilic and electrophilic attack.

Thermochemical Properties: Computational methods can accurately predict thermochemical properties such as reaction enthalpies and activation energies. researchgate.net This information is crucial for understanding the feasibility and kinetics of a reaction. For example, calculating the enthalpy of reaction for the formation of a urethane from this compound and an alcohol can determine whether the reaction is exothermic or endothermic.

Future Research Directions and Emerging Trends in 4 Isocyanatophenyl Acetate Chemistry

Green Chemistry Approaches in Synthetic Methodologies

A primary focus of current research is the reinvention of isocyanate synthesis to align with the principles of green chemistry. This involves developing safer, more efficient, and environmentally responsible manufacturing processes.

The traditional synthesis of aromatic isocyanates relies on the use of highly toxic phosgene (B1210022), a process that poses significant safety risks and produces corrosive byproducts like hydrogen chloride. acs.orgresearchgate.net Consequently, a major thrust in green chemistry is the development of phosgene-free synthetic routes.

One of the most promising alternatives is the Curtius rearrangement, which generates isocyanates from acyl azides. acs.org While the acyl azide (B81097) intermediates can be unstable, modern flow chemistry techniques mitigate these safety concerns by generating and consuming the intermediates in a continuous, controlled manner within a microreactor. acs.orggoogle.com This approach is not only safer but also highly efficient and scalable. acs.org Research has demonstrated the successful synthesis of both mono- and diisocyanates from renewable carboxylic acids using this flow chemistry method. acs.org

Other non-phosgene routes being explored include the reductive carbonylation of nitro compounds. researchgate.netuniversiteitleiden.nl Furthermore, the choice of solvent is a key consideration. Ethyl acetate (B1210297), the ester group within the target molecule itself, is considered a "green solvent" due to its relatively low environmental impact, and its use in polymerization processes is being actively explored. iolcp.comrsc.orgchemistryforsustainability.org

Table 1: Comparison of Isocyanate Synthetic Routes

| Feature | Traditional Phosgenation | Emerging Green Routes (e.g., Flow-based Curtius Rearrangement) |

|---|---|---|

| Primary Reagent | Phosgene (highly toxic gas) researchgate.net | Acyl hydrazides, nitrous acid google.com |

| Byproducts | Hydrogen Chloride (corrosive) acs.org | Water, Nitrogen (inert) google.com |

| Process Safety | High risk due to toxic reagents acs.org | Significantly improved safety via continuous flow acs.orggoogle.com |

| Sustainability | Relies on petrochemicals, hazardous process google.com | Can utilize renewable feedstocks, cleaner production acs.org |

The shift towards a circular economy has spurred intensive research into using renewable biomass as a starting point for chemical synthesis. rsc.org The production of isocyanates is no exception, with significant efforts underway to replace petroleum-based precursors with bio-based alternatives. researchgate.netbiorizon.eu

A wide array of bio-based resources are being investigated, including:

Lignin (B12514952): As one of the most abundant biopolymers, lignin is a promising source for aromatic compounds needed for isocyanate synthesis. researchgate.netchemrxiv.org Projects like the PROMIS initiative are focused on designing novel bio-based isocyanates from biomass sources like lignin. biorizon.eu

Vegetable Oils and Fatty Acids: Long-chain diisocyanates can be synthesized from diacids derived from vegetable oils. researchgate.net Researchers have successfully produced isocyanates from algae-biomass-derived fatty acids. acs.org

Sugars and Carbohydrates: These can be converted into chemical intermediates suitable for isocyanate production. biorizon.euresearchgate.net

Amino Acids: Naturally occurring amino acids like L-lysine have been used to synthesize bio-based diisocyanates such as lysine (B10760008) diisocyanate (LDI). researchgate.net

These initiatives aim to create "drop-in" replacements for existing petrochemical isocyanates or to develop novel bio-based isocyanates with unique properties. biorizon.eu The ultimate goal is to reduce the carbon footprint of polyurethane production and move away from finite fossil fuel resources. rsc.orgresearchgate.net

Table 2: Examples of Bio-based Feedstocks for Isocyanate Precursors

| Bio-based Source | Potential Precursor Type | Example Application/Product | Reference |

|---|---|---|---|

| Lignin, Guaiacol | Aromatic Diamines/Diisocyanates | Surrogate for Methylene (B1212753) Diphenyl Diisocyanate (MDI) | chemrxiv.org |

| Vegetable Oils, Algae | Fatty Acids, Long-chain Diacids | Precursors for aliphatic or long-chain isocyanates | acs.orgresearchgate.net |

| Amino Acids (e.g., L-lysine) | Aliphatic Diisocyanates | Lysine Diisocyanate (LDI) for polyurethanes | researchgate.net |

| Sugars, Carbohydrates | Various Chemical Intermediates | Building blocks for "lookalike" bio-isocyanates | biorizon.euresearchgate.net |

Catalytic Innovations for Enhanced Selectivity and Efficiency

Catalysis is central to isocyanate chemistry, particularly in the formation of urethanes. Innovations in this area are aimed at replacing toxic catalysts and achieving greater control over reaction kinetics and selectivity.

For decades, organotin compounds have been the dominant catalysts in polyurethane production due to their high activity. acs.org However, their toxicity has prompted a search for safer, metal-free alternatives. researchgate.net Organocatalysis has emerged as a powerful solution, offering effective catalysis without the environmental and health concerns associated with heavy metals. acs.org

Recent research has highlighted several classes of promising organocatalysts:

Basic/Nucleophilic Catalysts: Tertiary amines, N-heterocyclic carbenes (NHCs), and especially amidine/guanidine derivatives have shown significant catalytic activity. acs.orgtandfonline.com Guanidines, for example, are effective at higher temperatures but can also undesirably catalyze the reaction of isocyanates with water. tandfonline.com

Acidic Catalysts: Organic acids, such as sulfonic acids and phenyl phosphonic acid derivatives, have demonstrated enhanced catalytic activity and, crucially, better selectivity for the isocyanate-alcohol reaction over the competing isocyanate-water reaction. acs.orgtandfonline.com The efficiency of these acidic catalysts often correlates with their acidity. tandfonline.com

The development of these organocatalysts is crucial for producing polyurethanes for sensitive applications and for reducing the environmental impact of manufacturing. acs.org

The combination of heterogeneous catalysis with continuous flow technology represents a significant advancement in chemical manufacturing. researchgate.netrsc.org In this approach, a solid catalyst is immobilized within a flow reactor, and reactants are passed over it continuously. researchgate.net

This synergy offers numerous advantages for isocyanate chemistry:

Enhanced Safety and Efficiency: Continuous flow reactors handle small volumes at any given time, which is ideal for managing highly exothermic reactions or hazardous intermediates. researchgate.netmdpi.com

Simplified Purification: The catalyst remains in the reactor, eliminating the need for downstream separation from the product stream. This reduces waste and production costs. researchgate.net

Process Intensification: Microreactors provide superior heat and mass transfer, leading to faster reactions and better process control compared to traditional batch reactors. researchgate.net

This methodology is particularly well-suited for the green synthetic routes mentioned previously, such as the palladium-catalyzed reductive carbonylation of nitroaromatics or the Curtius rearrangement, making it a cornerstone of future sustainable isocyanate production. acs.orggoogle.comuniversiteitleiden.nl

Advanced Materials Development Using (4-Isocyanatophenyl)acetate Motifs

While diisocyanates are the primary building blocks for high-molecular-weight polyurethanes, monofunctional isocyanates like ethyl (4-isocyanatophenyl)acetate are valuable for creating specialized materials. The ester and isocyanate functionalities allow for precise chemical modifications and the introduction of unique properties into polymer chains.

Future research is likely to explore the use of this motif in several areas:

Polymer Modification: this compound can be used as a chain-capping agent to control the molecular weight of polyurethanes or to introduce a reactive ester group at the polymer chain end for subsequent functionalization.

Specialty Coatings and Adhesives: The reactivity of the isocyanate group allows for strong covalent bonding to substrates containing active hydrogen atoms (e.g., hydroxyl or amine groups). This makes it a candidate for developing high-performance coatings and adhesives with tailored surface properties. rsc.orggoogle.com

Functionalized Nanomaterials: The molecule could be used to functionalize the surface of nanoparticles or other materials, imparting new properties or enabling their dispersion in polymer matrices.